N-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetamide
Overview
Description
“N-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetamide” is a derivative of 1,3,5-triazine . These compounds are known for their biological activities, including antimicrobial, antimalarial, anti-cancer, and anti-viral properties .
Synthesis Analysis
1,3,5-Triazine derivatives can be prepared from cyanuric chloride . The synthesis involves the replacement of chloride ions in cyanuric chloride . A specific synthesis example involves stirring a solution of N-(4,6-dichloro-1,3,5-triazin-2-yl)aminobenzoic acid and sodium carbonate in distilled water, to which a solution of amine is added .Molecular Structure Analysis
The molecular structure of “N-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetamide” is characterized by the presence of a 1,3,5-triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms . The compound also contains an acetamide group attached to the triazine ring .Chemical Reactions Analysis
The chemical reactions involving “N-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetamide” primarily involve nucleophilic substitution reactions . The chloride ions in cyanuric chloride are replaced to form various 1,3,5-triazine derivatives .Scientific Research Applications
Antiviral Activity
N-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetamide derivatives have shown promising results in antiviral research. A study by Demchenko et al. (2020) explored the synthesis of (4,6-bis-amino[1,3,5]triazin-2-yl-sulphanyl)-N-aryl-acetamide derivatives and their antiviral activity against the Flu A (H1N1) virus. They found that these derivatives exhibited high antiviral activity, with an effective concentration of EC50 0.6 μg/ml, demonstrating potential as antiviral agents (Demchenko et al., 2020).
Antibacterial Applications
Alharbi and Alshammari (2019) investigated the antibacterial properties of fluorine-substituted 3,5-disubstituted amino-1,2,4-triazines derived from N-(2-(5-amino-3-(arylamino)-1,2,4-triazin-6-yl)-4-nitrophenyl)-2,2,2-trifluoroacetamides. Some of these compounds showed significant activity against various bacteria, including Bacillus subtilis and Staphylococcus aureus, highlighting their potential as antibacterial agents (Alharbi & Alshammari, 2019).
Synthesis of Heterocyclic Compounds
The synthesis of various heterocyclic compounds derived from triazine derivatives has been a focus of several studies. Mahmood and Ahmad (2020) discussed the synthesis of compounds like substituted imidazole, triazin, and thiazolidine using N-(1,3benzothiazol-2-yl)-2-chloro acetamide, demonstrating the versatility of triazine derivatives in synthesizing a wide range of heterocyclic compounds (Mahmood & Ahmad, 2020).
Environmental Studies
In environmental science, N-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetamide derivatives, especially those related to atrazine, have been studied for their degradation kinetics and environmental impact. Acero et al. (2000) investigated the degradation of atrazine and its degradation products with ozone and OH radicals, providing insights into the environmental fate of these compounds (Acero et al., 2000).
Future Directions
The future directions for the study of “N-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine and other fields . The design and synthesis of novel antimicrobial molecules could be particularly relevant given the increasing number of multidrug-resistant microbial pathogens .
properties
IUPAC Name |
N-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN5O/c1-2(12)8-5-10-3(6)9-4(7)11-5/h1H3,(H3,7,8,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDAHZAVLYDAFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=NC(=N1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70921677 | |
Record name | N-(4-Chloro-6-imino-1,6-dihydro-1,3,5-triazin-2-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70921677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetamide | |
CAS RN |
115339-34-9 | |
Record name | N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115339349 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-Chloro-6-imino-1,6-dihydro-1,3,5-triazin-2-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70921677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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